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Compound of Interest

Compound Name: 6-Bromoindole-3-carbaldehyde

Cat. No.: B099375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
bromoindole-3-carbaldehyde, a key intermediate in organic synthesis and pharmaceutical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 6-bromoindole-3-carbaldehyde is CoHeBrNO, with a molecular
weight of 224.05 g/mol . The compound typically appears as a solid with a melting point in the
range of 202-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data for 6-bromoindole-3-carbaldehyde provide detailed information about the
chemical environment of each proton and carbon atom.

IH NMR Data
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Chemical Shift (8) ppm Multiplicity Assighment
~10.26 Singlet H-C=0

~8.20 Doublet Aromatic H
~7.76 Doublet Aromatic H
~7.49 Doublet of doublets Aromatic H
~10.49 Broad singlet N-H

Note: The specific chemical shifts and coupling constants for the aromatic protons can vary

slightly depending on the solvent and concentration.

13C NMR Data

Based on analogous structures, the following are the expected chemical shift ranges for the

carbon atoms in 6-bromoindole-3-carbaldehyde.

Chemical Shift (6) ppm

Assignment

~187.4 C=0 (Aldehyde)
~143.5 Aromatic C
~141.2 Aromatic C
~127.3 Aromatic C
~123.8 Aromatic C
~120.7 Aromatic C
~120.3 Aromatic C
~111.1 Aromatic C

Quaternary C-Br

(Not explicitly found)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-bromoindole-3-carbaldehyde will show characteristic absorption bands for the
N-H, C-H, C=0, and C-Br bonds.

Wavenumber (cm—?) Functional Group
~3213 N-H stretch

~2924 C-H stretch (aromatic)
~1663 C=0 stretch (aldehyde)
~1455 C=C stretch (aromatic)
~798 C-H bend (aromatic)
~683 C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure. For 6-
bromoindole-3-carbaldehyde, a common ionization technique is Electrospray lonization
(ESI).

m/z Assignment

~224.97 [M+H]* (Molecular ion peak)

Fragmentation Pattern: The fragmentation of 6-bromoindole-3-carbaldehyde in the mass
spectrometer would likely involve the loss of the formyl group (CHO) and potentially the
bromine atom, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 6-bromoindole-3-carbaldehyde in
a suitable deuterated solvent (e.g., DMSO-des or CDCl3).

Data Acquisition: Acquire *H and *3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0.00 ppm).

IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding a small amount of 6-bromoindole-3-
carbaldehyde with dry potassium bromide and pressing the mixture into a thin disk.
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid
sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm~1.

Data Processing: Perform a background subtraction to remove atmospheric and instrumental
interferences.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of 6-bromoindole-3-carbaldehyde in a
suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Further dilute this stock solution to the low pg/mL or ng/mL range.

Data Acquisition: Introduce the sample into the mass spectrometer via an ESI source.
Acquire the mass spectrum in positive ion mode.

Fragmentation Analysis: To study fragmentation, perform MS/MS analysis by isolating the
molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 6-bromoindole-3-carbaldehyde.

Compound Synthesis & Purification
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoindole-3-carbaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099375#spectroscopic-data-of-6-bromoindole-3-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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